N-(3-Hydroxypyridin-2-yl)prop-2-enamide
Description
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is a pyridine-based acrylamide derivative characterized by a hydroxypyridine ring substituted at the 2-position with a propenamide group. This compound combines a planar aromatic system (pyridine) with a conjugated enamide moiety, conferring unique electronic and steric properties.
Properties
CAS No. |
288859-93-8 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(3-hydroxypyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O2/c1-2-7(12)10-8-6(11)4-3-5-9-8/h2-5,11H,1H2,(H,9,10,12) |
InChI Key |
XGWHYJDEWMZTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide group can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridylacrylamide.
Reduction: Formation of N-(3-hydroxypyridin-2-yl)propionamide.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
N-(3-Hydroxypyridin-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-Hydroxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-Hydroxypyridin-2-yl)prop-2-enamide and related compounds:
Structural and Functional Analysis
Hydrogen-Bonding and Polarity: The 3-hydroxypyridine group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like N-(3-Pyridyl)pivalamide . This may improve aqueous solubility but reduce membrane permeability. In contrast, halogenated derivatives (e.g., Compound 10 in ) exhibit increased lipophilicity, correlating with enhanced antimicrobial potency.
Biological Activity Trends :
- Antimicrobial Activity : Fluorinated and trifluoromethyl-substituted anilides (e.g., Compound 10) show superior activity against Staphylococcus aureus and MRSA compared to hydroxylated derivatives, likely due to improved membrane penetration .
- Anti-inflammatory Effects : Para- and meta-substituted phenylpropenamides (e.g., Moupinamide and Compound 20 in ) demonstrate NF-κB inhibition, whereas the pyridine-based target compound’s activity remains uncharacterized.
ADMET Considerations :
- Lipophilicity : Experimental logD7.4 values for cinnamanilides range from 2.1–4.5 , whereas hydroxylated pyridine derivatives (e.g., N-(3-Hydroxypyridin-2-yl)acetamide) have logD7.4 < 1.5 , suggesting reduced bioavailability for the target compound.
- Cytotoxicity : Ortho-substituted analogs (e.g., Compound 11 in ) exhibit significant cytotoxicity, highlighting the sensitivity of bioactivity to substituent positioning.
Research Findings and Gaps
Synthetic Challenges :
- The α,β-unsaturated amide in the target compound may render it prone to Michael addition reactions, complicating synthesis and storage. This contrasts with saturated amides like dihydro-feruloyltyramine , which are more stable.
Unexplored Bioactivity: While pyridine-based acrylamides (e.g., osimertinib ) are established in drug design, the biological profile of this compound remains speculative.
Structural Similarity Limitations: Tanimoto similarity metrics (used in ) reveal that minor substituent changes (e.g., nitro vs. chloro groups) drastically alter bioactivity, underscoring the need for targeted structure-activity relationship (SAR) studies on the hydroxypyridine scaffold.
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